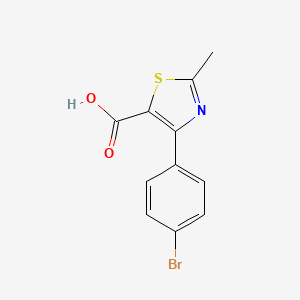
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO2S and its molecular weight is 298.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, indicates a broad interest in bromophenyl derivatives as intermediates for manufacturing pharmaceuticals like flurbiprofen. These studies often explore practical synthesis methods, highlighting the importance of developing efficient, scalable, and environmentally friendly synthetic routes for bromophenyl and thiazole derivatives (Qiu et al., 2009).
Pharmacological Applications
Thiazole derivatives are extensively investigated for their pharmacological properties. For instance, benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities, indicating the potential of thiazole compounds in therapeutic applications (Raut et al., 2020). The structural versatility of thiazoles allows for the development of molecules with targeted biological activities, offering pathways for novel drug discovery.
Material Science Applications
Compounds containing thiazole and bromophenyl units may also find applications in material science, particularly in the development of optoelectronic materials. The inclusion of heterocyclic structures like thiazoles into conjugated systems can enhance the properties of materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent chemosensors. Research on quinazolines and pyrimidines, for example, underscores the value of incorporating heterocyclic fragments into π-extended conjugated systems for novel optoelectronic materials (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets, such as acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), which are involved in oxidative stress .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes .
Result of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities . They have also been shown to affect the activity of AchE and the level of MDA in the brain .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as temperature and ph .
Análisis Bioquímico
Biochemical Properties
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins can lead to alterations in protein conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have different biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYEXCIKYWMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


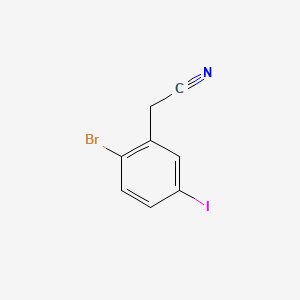
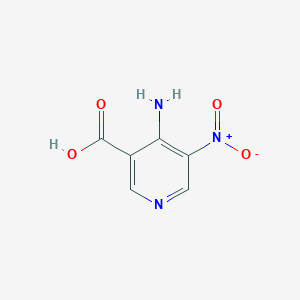
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
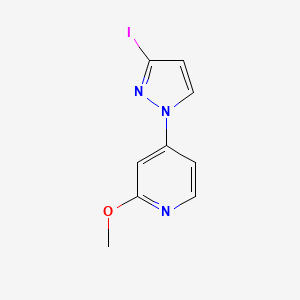
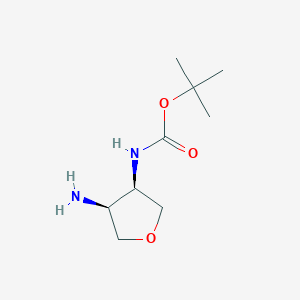
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

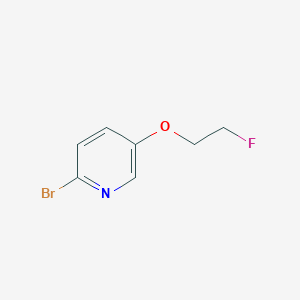

amine hydrochloride](/img/structure/B1380621.png)
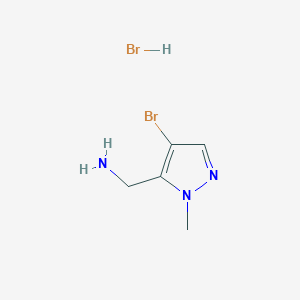
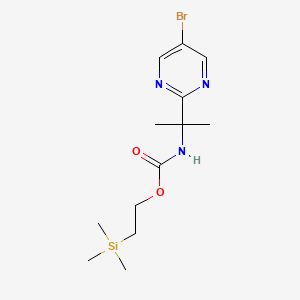

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
